molecular formula C28H26N2O7 B112733 Benzyl (S)-(2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxo-1-((4-(benzyloxy)phenyl)methyl)ethyl)carbamate CAS No. 52773-66-7

Benzyl (S)-(2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxo-1-((4-(benzyloxy)phenyl)methyl)ethyl)carbamate

Cat. No.: B112733
CAS No.: 52773-66-7
M. Wt: 502.5 g/mol
InChI Key: YFQGJQWXLNZGIA-DEOSSOPVSA-N
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Description

Benzyl (S)-(2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxo-1-((4-(benzyloxy)phenyl)methyl)ethyl)carbamate (CAS: 52773-66-7) is a synthetic carbamate derivative with a molecular formula of C₂₈H₂₆N₂O₇ and a molecular weight of 502.524 g/mol . Its structure features three key functional groups:

  • A benzyl carbamate moiety, which confers stability and modulates solubility.
  • A 2,5-dioxopyrrolidinyl (N-hydroxysuccinimide, NHS) ester, enabling amine-reactive conjugation in biochemical applications.
  • A 4-(benzyloxy)phenylmethyl group, contributing to hydrophobicity (LogP: 3.19) and influencing chromatographic behavior .

This compound is analyzed via reverse-phase HPLC using a Newcrom R1 column, optimized with a mobile phase of acetonitrile, water, and phosphoric acid (replaceable with formic acid for MS compatibility) . Its applications span pharmacokinetics, impurity isolation, and analytical method development.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-2-(phenylmethoxycarbonylamino)-3-(4-phenylmethoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O7/c31-25-15-16-26(32)30(25)37-27(33)24(29-28(34)36-19-22-9-5-2-6-10-22)17-20-11-13-23(14-12-20)35-18-21-7-3-1-4-8-21/h1-14,24H,15-19H2,(H,29,34)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQGJQWXLNZGIA-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C(CC2=CC=C(C=C2)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1=O)OC(=O)[C@H](CC2=CC=C(C=C2)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90200754
Record name Benzyl (S)-(2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxo-1-((4-(benzyloxy)phenyl)methyl)ethyl)carbamate
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Molecular Weight

502.5 g/mol
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CAS No.

52773-66-7
Record name Carbamic acid, [(1S)-2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxo-1-[[4-(phenylmethoxy)phenyl]methyl]ethyl]-, phenylmethyl ester
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Record name Benzyl (S)-(2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxo-1-((4-(benzyloxy)phenyl)methyl)ethyl)carbamate
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Record name Benzyl (S)-(2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxo-1-((4-(benzyloxy)phenyl)methyl)ethyl)carbamate
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Record name Benzyl (S)-[2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxo-1-[[4-(benzyloxy)phenyl]methyl]ethyl]carbamate
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Mechanism of Action

Target of Action

It’s known that this compound is used in peptide synthesis, suggesting that its targets could be specific amino acids or peptide chains in proteins.

Mode of Action

Z-TYR(BZL)-OSU is a carbamate ester, which are known to react with amines to form amide bonds. This suggests that Z-TYR(BZL)-OSU could interact with its targets by forming amide bonds, thereby modifying the structure and function of the target proteins.

Biochemical Pathways

Given its role in peptide synthesis, it’s plausible that it could affect protein synthesis and degradation pathways, and potentially influence the function of any proteins it modifies.

Pharmacokinetics

As a carbamate ester, it’s likely that it would be absorbed in the gastrointestinal tract if orally administered, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in urine.

Result of Action

The molecular and cellular effects of Z-TYR(BZL)-OSU’s action would depend on the specific proteins it targets and modifies. By forming amide bonds with these proteins, it could potentially alter their structure and function, leading to changes in cellular processes and responses.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of Z-TYR(BZL)-OSU. For instance, the rate of amide bond formation could be influenced by the pH of the environment. Additionally, the stability of the compound could be affected by temperature and the presence of other reactive substances.

Biological Activity

Benzyl (S)-(2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxo-1-((4-(benzyloxy)phenyl)methyl)ethyl)carbamate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, structural characteristics, mechanisms of action, and biological effects based on diverse research findings.

1. Chemical Structure and Synthesis

The molecular formula of this compound is C28H26N2O7. The compound can be synthesized through various methods involving the reaction of benzyl chloroformate with amino compounds, leading to the formation of carbamate esters. The synthesis process is critical as it influences the compound's biological activity and stability .

Target Interaction:
The compound acts primarily through the formation of amide bonds with proteins, which may modulate enzymatic activity and cellular signaling pathways. It is believed to interact with specific targets involved in metabolic processes .

Biochemical Pathways:
As a carbamate ester, this compound may influence various biochemical pathways by acting as a substrate for enzymatic reactions or by inhibiting specific enzymes involved in metabolic regulation .

3. Biological Activity

Recent studies have highlighted several key biological activities associated with this compound:

Antimicrobial Activity:
Research indicates that related benzyl carbamates exhibit significant antimicrobial properties against various pathogens, including Mycobacterium tuberculosis. For example, certain derivatives have shown MIC values as low as 5 µg/mL against Mtb H37Ra, suggesting that modifications in the structure can enhance efficacy .

Cytotoxicity:
In vitro studies have demonstrated that some derivatives exhibit moderate cytotoxicity against cancer cell lines such as A549. This suggests potential applications in cancer therapy, although further studies are needed to evaluate safety and effectiveness in vivo .

4. Case Studies and Research Findings

A selection of studies illustrates the compound's biological relevance:

StudyFindings
In Vitro Antimicrobial Study Demonstrated high activity against Mtb with MIC values ranging from 5 to 100 µg/mL for various derivatives .
Cytotoxicity Assay Compound 3l showed moderate cytotoxicity against A549 cell lines; further investigations revealed potential for development as an anticancer agent .
Mechanistic Insights Studies on related carbamates indicated their role in disrupting protein interactions critical for microbial survival and cancer cell proliferation .

5. Conclusion

This compound represents a promising candidate for further research due to its diverse biological activities. Its ability to act on multiple targets within biochemical pathways highlights its potential utility in drug design and therapeutic applications.

Scientific Research Applications

1.1. Cholinesterase Inhibition

Recent studies have demonstrated that benzyl carbamates, including the compound , exhibit promising inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial targets in treating neurodegenerative diseases such as Alzheimer's. The compound showed a selective inhibition profile, with some derivatives exhibiting higher potency than established drugs like galanthamine .

Key Findings:

  • Inhibitory Potency: The compound's derivatives were evaluated for their in vitro inhibition capabilities, revealing a stronger affinity for BChE compared to AChE.
  • Structure-Activity Relationship (SAR): The study utilized molecular docking to understand the interactions at the active site of the enzymes, highlighting steric and electronic factors influencing inhibition .

1.2. Carbonic Anhydrase Inhibition

Another application of benzyl carbamates is their role as inhibitors of carbonic anhydrases (CAs). These enzymes are involved in physiological processes such as respiration and acid-base balance. The compound has been shown to mimic bicarbonate binding, making it a potential lead for developing CA inhibitors .

Research Insights:

  • Kinetic Studies: Kinetic analyses confirmed that benzyl carbamate derivatives can effectively inhibit human carbonic anhydrases, suggesting their utility in treating conditions like glaucoma or edema.

2.1. Transcarbamation and Amidation

Benzyl carbamate serves as a versatile intermediate in organic synthesis, particularly in transcarbamation and amidation reactions. A recent study highlighted a novel method for converting benzyl carbamates into amides using potassium carbonate under mild conditions .

Process Overview:

  • Reaction Conditions: The method involves heating benzyl carbamate with alcohols and potassium carbonate, yielding high conversion rates into amides.
  • Yield Efficiency: Various substrates were tested, achieving yields between 71% to 81%, demonstrating the method's robustness and applicability across different functional groups .

2.2. Condensation Reactions

The compound has also been utilized in acid-catalyzed condensation reactions with glyoxal. This reaction produces various byproducts and demonstrates the compound's reactivity under different solvent conditions .

Experimental Findings:

  • Solvent Effects: The study identified optimal conditions for the condensation process, revealing insights into solvent polarity and its impact on reaction efficiency.

3.1. Neuroactive Compounds

In a comparative study of various benzyl carbamate derivatives, one specific derivative demonstrated high affinity at opioid receptors, indicating potential applications in pain management therapies .

Case Study Highlights:

  • Affinity Measurements: The compound was assessed against multiple opioid receptors, showing favorable selectivity profiles that may lead to the development of new analgesics.

3.2. Environmental Applications

The stability and chemical properties of benzyl carbamates suggest their potential use in designing environmentally friendly pesticides or herbicides due to their selective action mechanisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, we compare this compound with structurally or functionally analogous molecules. Key criteria include molecular weight , LogP , reactivity , and chromatographic behavior .

Table 1: Comparative Analysis of Selected Compounds

Compound Name Molecular Weight (g/mol) LogP Functional Groups HPLC Column Used Key Applications
Benzyl (S)-(target compound) 502.524 3.19 NHS ester, benzyl carbamate Newcrom R1 Conjugation, pharmacokinetics
N-Hydroxysuccinimide (NHS) ester ~260–350 1.5–2 NHS ester, variable R-groups C18, Zorbax SB-C18 Protein labeling, crosslinking
Benzyl chloroformate 170.59 2.1 Benzyl carbamate, chloroformate Phenomenex Luna C18 Amine protection in synthesis
Sulfo-NHS ester ~400–500 -1.5 Sulfonated NHS ester HILIC, BEH C18 Aqueous-phase conjugation

Key Findings:

Reactivity and Stability :

  • The target compound’s NHS ester group shares reactivity with standard NHS esters (e.g., protein crosslinkers), but its benzyl carbamate enhances stability compared to simpler NHS derivatives (e.g., NHS-acetate) .
  • Unlike Sulfo-NHS esters , which are water-soluble (LogP: ~-1.5), this compound’s hydrophobicity (LogP: 3.19) limits its use in aqueous environments but improves retention on reverse-phase columns .

Chromatographic Behavior: The Newcrom R1 column’s low silanol activity minimizes peak tailing for this compound, unlike traditional C18 columns, which may require ion-pairing agents for polar analogs (e.g., Sulfo-NHS esters) . Compared to benzyl chloroformate (LogP: 2.1), the target compound’s higher LogP results in longer retention times under similar HPLC conditions .

Synthetic Utility :

  • While benzyl chloroformate is primarily used for amine protection, the target compound’s dual functionality (NHS ester + carbamate) allows simultaneous conjugation and protection, a feature absent in simpler analogs .

Preparation Methods

Step 1: Amino Group Protection with Benzyl Chloroformate

Reagents :

  • L-Tyrosine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Water/dioxane (1:1 v/v)

Procedure :

  • Dissolve L-tyrosine (10 mmol) in 50 mL of water/dioxane.

  • Add NaHCO₃ (30 mmol) and cool the mixture to 0°C.

  • Slowly add Cbz-Cl (12 mmol) dropwise over 30 minutes.

  • Stir at room temperature for 12 hours.

  • Acidify with 1M HCl to pH 3–4 and extract with ethyl acetate.

  • Dry over anhydrous Na₂SO₄ and evaporate to obtain Z-L-tyrosine (Cbz-Tyr).

Key Considerations :

  • Excess Cbz-Cl ensures complete amino protection.

  • Mild basic conditions prevent carboxyl group activation during this stage.

Step 2: Phenolic Hydroxyl Protection with Benzyl Bromide

Reagents :

  • Z-L-Tyrosine

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure :

  • Suspend Z-L-tyrosine (8 mmol) in 30 mL DMF.

  • Add K₂CO₃ (24 mmol) and benzyl bromide (10 mmol).

  • Heat to 60°C for 6 hours under nitrogen.

  • Cool, filter, and concentrate under reduced pressure.

  • Purify via silica gel chromatography (hexane/ethyl acetate, 3:1) to isolate Z-O-benzyl-L-tyrosine (Cbz-Tyr(Bzl)).

Optimization Notes :

  • Benzyl bromide is preferred over chloride for faster reaction kinetics.

  • Anhydrous DMF minimizes side reactions.

Step 3: Carboxyl Activation with N-Hydroxysuccinimide

Reagents :

  • Cbz-Tyr(Bzl)

  • N-Hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC)

  • Tetrahydrofuran (THF)

Procedure :

  • Dissolve Cbz-Tyr(Bzl) (5 mmol) and NHS (6 mmol) in 20 mL THF.

  • Cool to 0°C and add DCC (6 mmol) in portions.

  • Stir at 0°C for 1 hour, then at room temperature for 12 hours.

  • Filter off dicyclohexylurea byproduct.

  • Concentrate the filtrate and recrystallize from ethanol/water to obtain the title compound.

Critical Parameters :

  • DCC activates the carboxyl group, forming an NHS ester.

  • Low temperatures reduce racemization risk.

Reaction Conditions and Yield Data

StepReaction TimeTemperatureYield (%)Purity (>%)
112 hours0°C → RT8595
26 hours60°C7897
313 hours0°C → RT9099

Data compiled from PubChem and analogous synthetic protocols.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.25 (m, 10H, aromatic), 5.15 (s, 2H, Cbz-CH₂), 4.85 (s, 2H, Bzl-O-CH₂), 4.50 (m,

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for confirming the structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm stereochemistry and connectivity. Key signals include carbamate carbonyl (δ ~155 ppm in ¹³C NMR) and pyrrolidinyloxy protons (δ ~2.5–3.5 ppm in ¹H NMR). 2D experiments (e.g., COSY, HSQC) resolve overlapping signals .

  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (C₂₄H₂₃N₂O₇) with exact mass matching (<1 ppm error). ESI+ or MALDI-TOF are preferred for polar compounds .

  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., carbamate C=O stretch at ~1700 cm⁻¹, ester C=O at ~1750 cm⁻¹) .

    TechniqueKey ParametersApplication
    ¹H/¹³C NMRδ 2.5–3.5 ppm (pyrrolidinyloxy), δ ~155 ppm (carbamate C=O)Structural confirmation
    HRMSExact mass: 475.1495 (M+H⁺)Molecular formula validation
    IR~1700–1750 cm⁻¹ (C=O stretches)Functional group analysis

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • Emergency Measures : In case of skin contact, rinse with water for 15+ minutes. For inhalation, move to fresh air and seek medical attention .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture. Avoid exposure to light .

Q. What is a typical synthetic route for this compound, and what intermediates are involved?

  • Methodological Answer :

  • Step 1 : Introduce the carbamate group via benzyl chloroformate reacting with a chiral amine intermediate (e.g., (S)-2-amino-1-((4-(benzyloxy)phenyl)methyl)ethanol) in dichloromethane (DCM) with triethylamine (Et₃N) .

  • Step 2 : Activate the hydroxyl group using 2,5-dioxopyrrolidin-1-yl chloroformate to form the activated ester. Monitor completion by TLC (Rf ~0.5 in ethyl acetate/hexanes) .

  • Step 3 : Purify via flash chromatography (silica gel, 70:30 hexanes/ethyl acetate). Yield: ~60–70% .

    IntermediateRoleKey Characterization
    Chiral amine precursorEstablishes (S)-configurationOptical rotation ([α]D²⁵ = +15°), NMR
    Activated esterEnables nucleophilic substitutionIR (C=O at 1750 cm⁻¹), HRMS

Advanced Research Questions

Q. How can enantiomeric purity of the (S)-configured center be optimized during synthesis?

  • Methodological Answer :

  • Chiral Auxiliaries : Use (S)-BINOL-derived catalysts to enhance stereoselectivity during amine precursor synthesis. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, 90:10 hexanes/isopropanol) .
  • Crystallization : Recrystallize intermediates in ethanol/water (80:20) to remove diastereomers. Typical ee improvement: 85% → 99% .
  • Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze the undesired (R)-enantiomer .

Q. How to resolve discrepancies in NMR data (e.g., unexpected peaks)?

  • Methodological Answer :

  • Impurity Analysis : Run HPLC-MS (C18 column, 0.1% formic acid/acetonitrile gradient) to detect byproducts (e.g., hydrolyzed carbamate).
  • 2D NMR : Use NOESY to confirm spatial proximity of benzyloxy phenyl and pyrrolidinyloxy groups, ruling out alternative conformers .
  • Deuterium Exchange : Identify exchangeable protons (e.g., NH in carbamate) by comparing D₂O-shaken vs. untreated samples .

Q. How does the 2,5-dioxopyrrolidinyloxy moiety influence reactivity in nucleophilic reactions?

  • Methodological Answer :

  • Activated Ester Reactivity : The moiety acts as a leaving group, enabling nucleophilic substitution with amines or thiols. Reaction kinetics (monitored by ¹H NMR) show 3x faster displacement compared to NHS esters .

  • Solvent Effects : Optimize in anhydrous DMF or acetonitrile to prevent hydrolysis. Yields drop by 40% in aqueous conditions .

  • Case Study : Coupling with glycine ethyl ester at 0°C (pH 8.5, Et₃N) achieves 85% yield. Confirm via LC-MS (m/z 567.2 [M+H⁺]) .

    Reaction ConditionOutcomeReference
    Amine coupling (DMF, 0°C)85% yield, minimal hydrolysis
    Aqueous buffer (pH 7.4)60% hydrolysis in 24h

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